(4R)-4-Amino-1-methyl-L-proline dihydrochloride
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Overview
Description
(4R)-4-Amino-1-methyl-L-proline dihydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Amino-1-methyl-L-proline dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines. The deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Amino-1-methyl-L-proline dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, iron salts, sodium borohydride, and various bases and acids. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
(4R)-4-Amino-1-methyl-L-proline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a model compound for studying amino acid derivatives.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Amino-1-methyl-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R)-4-Amino-1-methyl-L-proline dihydrochloride include other chiral amino acid derivatives and piperazine-based compounds. Examples include:
- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride
- Piperazine derivatives used in pharmaceuticals
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both amino and methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14Cl2N2O2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-amino-1-methylpyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-4(7)2-5(8)6(9)10;;/h4-5H,2-3,7H2,1H3,(H,9,10);2*1H |
InChI Key |
VKZWQOJJSYDQMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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